1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
Overview
Description
The compound “1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other bioactive compounds . The indenyl group is a bicyclic component that is also found in various bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve reduction and alkylation steps . These reactions are common in organic synthesis and are used to build up the complex structures of the target molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as solubility, melting point, and boiling point have been reported .Scientific Research Applications
Inhibition of NLRP3-dependent Pyroptosis
This compound has been used in research to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This application is particularly relevant in the field of immunology, where controlling inflammatory responses is crucial.
Reduction of ATPase Activity
The compound has been evaluated for its ability to reduce the ATPase activity of human recombinant NLRP3 . This could have potential applications in the treatment of diseases where ATPase activity is dysregulated.
Antimicrobial Applications
A series of derivatives of this compound have been synthesized with the hope of creating novel potential antimicrobial agents . This is particularly relevant in the field of infectious diseases.
NLRP3 Inflammasome Inhibitors
In the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors, this compound has been combined with the structure of the acrylic acid derivative INF39 . This could have potential applications in the treatment of inflammatory diseases.
Anti-emetic Applications
The compound has been used as a backbone in the synthesis of Domperidone, an active anti-emetic drug . This suggests potential applications in the treatment of nausea and vomiting.
Future Directions
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)14;;/h1-4,12,14H,5-10,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMTVIRDSTZTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCC(CC3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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